molecular formula C6H8N2S B7901339 1-(1,3-thiazol-4-yl)cyclopropan-1-amine

1-(1,3-thiazol-4-yl)cyclopropan-1-amine

Cat. No.: B7901339
M. Wt: 140.21 g/mol
InChI Key: LLSAMNJINZUZJT-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a cyclopropane ring directly bonded to the 4-position of a 1,3-thiazole heterocycle. The thiazole moiety contains sulfur and nitrogen atoms, conferring unique electronic properties, while the cyclopropane ring introduces steric strain and conformational rigidity. This compound is cataloged in building-block libraries (e.g., Enamine Ltd) as a dihydrobromide salt (C₆H₁₀Br₂N₂S, MW 302.03 g/mol) . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for synthesizing bioactive molecules targeting enzymes or receptors sensitive to heterocyclic motifs .

Properties

IUPAC Name

1-(1,3-thiazol-4-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6(1-2-6)5-3-9-4-8-5/h3-4H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSAMNJINZUZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CSC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-thiazol-4-yl)cyclopropan-1-amine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The thiazole ring and cyclopropane moiety contribute to its reactivity and interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C7_{7}H8_{8}N2_{2}S and a molecular weight of approximately 168.21 g/mol. Its structure is characterized by the presence of a cyclopropane ring attached to a thiazole ring, which is known for conferring diverse biological activities.

This compound exerts its effects through several biochemical mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases, thereby affecting cellular signaling pathways critical for cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems and potentially providing therapeutic benefits in neurological disorders.
  • Antimicrobial Activity : The thiazole moiety is often associated with antibacterial properties, suggesting potential applications in treating infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia) cells. The compound activates specific signaling pathways that lead to programmed cell death, highlighting its potential as an anticancer agent .

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa15.2 ± 2.5Induction of apoptosis
CEM12.8 ± 1.9Activation of apoptotic pathways
L121020.3 ± 3.1Inhibition of kinase activity

Antimicrobial Activity

The compound's thiazole ring contributes to its antimicrobial properties. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility as a potential antibiotic agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. This could be beneficial in treating conditions characterized by excessive inflammation, although further research is needed to elucidate its specific mechanisms.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines. The most potent derivative showed an IC50_{50} value significantly lower than that of standard chemotherapeutic agents, indicating enhanced efficacy against resistant cancer types .

Antimicrobial Evaluation

A recent publication in Antibiotics assessed the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Ring

1-(Pyrimidin-2-yl)cyclopropan-1-amine
  • Structure : Pyrimidine (6-membered ring with two nitrogen atoms) replaces thiazole.
  • Molecular Formula : C₇H₁₀N₃
  • Molecular Weight : 136.18 g/mol (free base); salts include hydrochloride (C₇H₁₁ClN₃, MW 172.64 g/mol) .
  • Key Differences : The pyrimidine ring is more electron-deficient than thiazole, enhancing reactivity in nucleophilic aromatic substitution. This property is exploited in kinase inhibitor design .
4-Cyclopropyl-1,3-thiazol-2-amine
  • Structure : Cyclopropane is attached to the 2-position of thiazole instead of 3.
  • Molecular Formula : C₆H₉N₂S
  • Molecular Weight : 153.22 g/mol .

Cyclopropane Substituent Modifications

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
  • Structure : Fluorophenyl group replaces thiazole.
  • Molecular Formula : C₉H₁₁ClFN
  • Molecular Weight : 187.64 g/mol .
  • This compound is explored in CNS drug discovery .
1-(Difluoromethyl)cyclopropan-1-amine
  • Structure : Difluoromethyl group on cyclopropane.
  • Molecular Formula : C₄H₇F₂N
  • Molecular Weight : 119.10 g/mol .
  • Key Differences : Fluorine atoms enhance metabolic stability and lipophilicity, improving pharmacokinetic profiles. Used in BACE1 inhibitors for Alzheimer’s disease .

Chain-Length Variations

1-(Thiazol-4-yl)propan-1-amine dihydrochloride
  • Structure : Propane chain bridges the amine and thiazole.
  • Molecular Formula : C₆H₁₂Cl₂N₂S
  • Molecular Weight : 223.15 g/mol .
  • Used in combinatorial chemistry for lead optimization .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
1-(1,3-Thiazol-4-yl)cyclopropan-1-amine dihydrobromide C₆H₁₀Br₂N₂S 302.03 Thiazole sulfur, cyclopropane strain Pharmaceutical intermediates
1-(Pyrimidin-2-yl)cyclopropan-1-amine C₇H₁₀N₃ 136.18 Electron-deficient pyrimidine Kinase inhibitors
4-Cyclopropyl-1,3-thiazol-2-amine C₆H₉N₂S 153.22 Thiazole positional isomer Enzyme inhibition studies
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 187.64 Fluorine-enhanced electronegativity CNS drug candidates
1-(Thiazol-4-yl)propan-1-amine dihydrochloride C₆H₁₂Cl₂N₂S 223.15 Flexible propane linker Lead optimization scaffolds

Structure-Activity Relationship (SAR) Considerations

  • Thiazole vs. Pyrimidine : Thiazole’s sulfur participates in hydrogen bonding, while pyrimidine’s nitrogen-rich structure favors interactions with ATP-binding pockets .
  • Cyclopropane Rigidity : Conformational restraint improves target binding affinity but may reduce solubility, necessitating salt forms (e.g., dihydrobromide) .
  • Fluorine Substitution : Enhances bioavailability and resistance to oxidative metabolism, critical for CNS-active compounds .

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